Talotrexin Ammonium

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

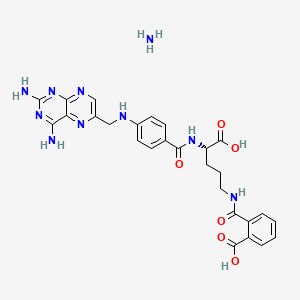

azane;2-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N9O6.H3N/c28-21-20-22(36-27(29)35-21)32-13-16(33-20)12-31-15-9-7-14(8-10-15)23(37)34-19(26(41)42)6-3-11-30-24(38)17-4-1-2-5-18(17)25(39)40;/h1-2,4-5,7-10,13,19,31H,3,6,11-12H2,(H,30,38)(H,34,37)(H,39,40)(H,41,42)(H4,28,29,32,35,36);1H3/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURXCENNYPPKOS-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70983432 | |

| Record name | 2-[{[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzamido)-4-carboxybutyl]imino}(hydroxy)methyl]benzoic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648420-92-2 | |

| Record name | Talotrexin Ammonium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648420922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[{[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzamido)-4-carboxybutyl]imino}(hydroxy)methyl]benzoic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALOTREXIN AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/686WJT9102 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Talotrexin in Inhibiting DNA Synthesis and Cell Division: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talotrexin (PT-523) is a potent, non-polyglutamatable antifolate analogue of aminopterin that acts as a powerful inhibitor of dihydrofolate reductase (DHFR).[1][2] Its primary mechanism of action involves disrupting the folate metabolic pathway, which is critical for the de novo synthesis of purines and thymidylate, essential precursors for DNA synthesis and cell division.[1][2][3] By tightly binding to DHFR, Talotrexin effectively depletes the intracellular pool of tetrahydrofolate (THF), leading to an arrest of the cell cycle and subsequent cell death.[2][3] This technical guide provides an in-depth overview of Talotrexin's core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

Introduction to Talotrexin

Talotrexin is a classic antifolate that is actively transported into cells primarily via the reduced folate carrier (RFC).[1][4] Unlike many other antifolates, it is not a substrate for polyglutamylation, a process that can alter the intracellular retention and activity of these drugs.[4] This characteristic may contribute to a more predictable pharmacokinetic profile. Talotrexin has demonstrated significant antitumor activity in preclinical models and has been investigated for the treatment of various cancers, including leukemia and solid tumors.[4][5]

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The central mechanism of Talotrexin's cytotoxic effect is its high-affinity binding to and inhibition of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3] THF and its derivatives act as cofactors in one-carbon transfer reactions necessary for the synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine.[3]

By inhibiting DHFR, Talotrexin leads to a depletion of the intracellular THF pool. This has two major downstream consequences:

-

Inhibition of Purine Synthesis: The lack of THF cofactors halts the de novo synthesis of purine nucleotides.

-

Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase, is also blocked due to the depletion of the THF-derived cofactor N⁵,N¹⁰-methylenetetrahydrofolate.[6]

The collective outcome is a severe disruption of DNA synthesis, as the necessary building blocks are no longer available. This ultimately leads to cell cycle arrest, primarily at the G1/S boundary, and the induction of apoptosis.[7]

Quantitative Data on Talotrexin's Efficacy

The potency of Talotrexin has been evaluated in various preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of Talotrexin in Pediatric Leukemia and Lymphoma Cell Lines

| Cell Line | Cancer Type | Median IC50 (nM) |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 7 |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 8 |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 6 |

| RS4;11 | B-cell Precursor Acute Lymphoblastic Leukemia | 5 |

| NALM-6 | B-cell Precursor Acute Lymphoblastic Leukemia | 9 |

| U-937 | Histiocytic Lymphoma | 10 |

| Data from a study comparing the in vitro cytotoxicity of various antifolates. The 50% inhibitory concentration (IC50) was determined after a 120-hour drug exposure using the sulforhodamine B assay.[5] |

Table 2: In Vivo Efficacy of Talotrexin in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

| Animal Model | Cancer Type | Treatment Regimen | Outcome |

| Athymic Nude Mice with A549 Xenografts | Non-Small Cell Lung Cancer | 15, 25, and 35 mg/kg, IV injection, once weekly for 4 weeks | Significant inhibition of tumor growth |

| Data from a preclinical study evaluating the antitumor activity of Talotrexin.[4] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of Talotrexin's role. The following diagrams were generated using Graphviz (DOT language).

Talotrexin's Mechanism of Action Pathway

Caption: Talotrexin's mechanism of action, from cellular uptake to inhibition of DNA synthesis.

Experimental Workflow for In Vitro Evaluation

Caption: A typical workflow for the in vitro evaluation of Talotrexin's efficacy.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of antifolates like Talotrexin.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.[8]

-

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). The reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Talotrexin (or other inhibitors)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare serial dilutions of Talotrexin in DHFR Assay Buffer.

-

In a 96-well plate, add the DHFR enzyme and the Talotrexin dilutions (or vehicle control) to the appropriate wells.

-

Add the NADPH solution to all wells.

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of Talotrexin.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Talotrexin concentration to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Talotrexin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Talotrexin and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each Talotrexin concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the Talotrexin concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]

-

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.[13]

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Talotrexin

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% cold ethanol)

-

Staining solution (containing propidium iodide and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat them with Talotrexin for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells by resuspending them in cold 70% ethanol and incubating on ice.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI/RNase A staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate a histogram of DNA content.

-

Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of Talotrexin-treated cells to that of untreated controls to identify cell cycle arrest.

-

Conclusion

Talotrexin is a potent DHFR inhibitor that effectively disrupts DNA synthesis and cell division by depleting the intracellular pool of reduced folates. Its mechanism of action is well-defined, and its efficacy has been demonstrated in various preclinical models. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Talotrexin and other antifolate compounds. The quantitative data and visual representations of its mechanism and evaluation workflows offer valuable resources for researchers and professionals in the field of oncology drug development. Further research to elucidate its full clinical potential is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Talotrexin | C27H27N9O6 | CID 130731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. chondrex.com [chondrex.com]

- 11. youtube.com [youtube.com]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the Molecular Targets of Talotrexin Ammonium in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talotrexin ammonium, a non-polyglutamatable antifolate, represents a significant chemotherapeutic agent with a distinct mechanism of action. This technical guide provides a comprehensive overview of the molecular targets of talotrexin in cancer cells, with a focus on its primary enzymatic target and its unique transport mechanism. This document details the downstream effects on critical metabolic pathways, presents quantitative data on its efficacy, and outlines detailed experimental protocols for its study. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of its cellular and molecular interactions.

Introduction

Talotrexin, an analog of aminopterin, is a potent anticancer agent that disrupts essential cellular processes in malignant cells.[1][2] Unlike classical antifolates such as methotrexate, talotrexin is not a substrate for polyglutamylation, a process that can enhance intracellular retention and cytotoxicity of other drugs in this class. This key difference contributes to its unique pharmacological profile. This guide will delve into the core molecular interactions of talotrexin, providing researchers and drug development professionals with a detailed understanding of its mechanism of action.

Primary Molecular Target: Dihydrofolate Reductase (DHFR)

The principal molecular target of talotrexin is the enzyme dihydrofolate reductase (DHFR).[2][3] DHFR plays a crucial role in cellular metabolism by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[4]

By competitively inhibiting DHFR, talotrexin leads to a depletion of intracellular THF pools. This disruption of folate metabolism has profound downstream consequences, ultimately leading to the inhibition of DNA synthesis and cell cycle arrest, thereby preventing the proliferation of rapidly dividing cancer cells.[5][6]

Downstream Effects of DHFR Inhibition

The inhibition of DHFR by talotrexin sets off a cascade of events within the cell, primarily impacting nucleotide biosynthesis.

-

Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis, is catalyzed by thymidylate synthase (TS). This reaction requires 5,10-methylenetetrahydrofolate, a derivative of THF. By depleting THF, talotrexin indirectly inhibits TS activity, leading to a shortage of dTMP and subsequent disruption of DNA replication.[6]

-

Inhibition of de Novo Purine Synthesis: THF derivatives are also essential for two key steps in the de novo purine synthesis pathway, which produces the purine bases adenine and guanine. Inhibition of DHFR by talotrexin disrupts this pathway, further contributing to the suppression of DNA and RNA synthesis.[4][7]

The following diagram illustrates the central role of DHFR in folate metabolism and the points of inhibition by talotrexin.

Cellular Uptake: The Reduced Folate Carrier (RFC)

For talotrexin to exert its cytotoxic effects, it must first enter the cancer cell. The primary transporter responsible for the uptake of talotrexin is the Reduced Folate Carrier (RFC), also known as SLC19A1.[1][2] Talotrexin is a specific and potent inhibitor of RFC-mediated transport.[1] Unlike other antifolates, it shows negligible inhibitory activity towards the proton-coupled folate transporter (PCFT) and folate receptor alpha (FRα).[1] This selectivity for RFC is a defining characteristic of talotrexin's pharmacology.

The following diagram illustrates the selective uptake of talotrexin into a cancer cell.

Quantitative Data

The efficacy of talotrexin has been quantified in various preclinical studies. The following tables summarize key quantitative data, providing a basis for comparison with other antifolates.

Table 1: In Vitro Cytotoxicity of Talotrexin

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| R1-11/Tet-on-RFC HeLa | Cervical Cancer | 1-1000 | [1] |

| Pediatric Leukemia/Lymphoma (Median) | Leukemia/Lymphoma | 7 | [8] |

Table 2: Comparative In Vitro Cytotoxicity (Median IC50)

| Compound | IC50 (nM) | Reference |

| Talotrexin | 7 | [8] |

| Aminopterin | 17 | [8] |

| Methotrexate | 78 | [8] |

| Pemetrexed | 155 | [8] |

Table 3: In Vivo Efficacy of Talotrexin in a Mouse Xenograft Model (A549 Human NSCLC)

| Treatment | Dosage | Outcome | Reference |

| Talotrexin (alone) | 0-35 mg/kg (IV, once weekly for 4 weeks) | Inhibition of tumor growth | [1] |

| Talotrexin + Paclitaxel | 15, 25, 35 mg/kg (Talotrexin) + 7.5 mg/kg (Paclitaxel) | Significant inhibition of tumor growth | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of talotrexin.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

This compound

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of talotrexin in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADPH (final concentration, e.g., 100 µM)

-

Recombinant human DHFR (a concentration that gives a linear rate of NADPH oxidation)

-

Varying concentrations of talotrexin or vehicle control.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding DHF (final concentration, e.g., 50 µM).

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes) in a kinetic mode.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Plot the reaction rate as a function of the logarithm of the talotrexin concentration to determine the IC50 value.

The following diagram outlines the workflow for the DHFR inhibition assay.

Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at ~570 nm

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of talotrexin in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of talotrexin or vehicle control.

-

Incubate the cells for a desired period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

After the incubation period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability as a function of the logarithm of the talotrexin concentration to determine the IC50 value.

Intracellular Talotrexin Concentration Measurement

Determining the intracellular concentration of talotrexin is crucial for understanding its uptake and retention. This is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., methanol/water mixture)

-

Internal standard for HPLC-MS/MS analysis

-

HPLC-MS/MS system

Procedure:

-

Plate cells in a suitable culture vessel (e.g., 6-well plate or culture flask) and allow them to grow to a desired confluency.

-

Treat the cells with a known concentration of talotrexin for a specific duration.

-

After treatment, rapidly wash the cells with ice-cold PBS to remove any extracellular drug.

-

Lyse the cells using a lysis buffer and scrape the cells.

-

Collect the cell lysate and centrifuge to pellet cellular debris.

-

Transfer the supernatant to a new tube and add an internal standard.

-

Analyze the sample using a validated HPLC-MS/MS method to quantify the concentration of talotrexin.

-

Determine the cell number or total protein content of a parallel sample to normalize the intracellular drug concentration.

Conclusion

This compound exhibits a well-defined mechanism of action centered on the potent and specific inhibition of dihydrofolate reductase. Its selective uptake via the Reduced Folate Carrier and its characteristic as a non-polyglutamatable antifolate distinguish it from other drugs in its class. The downstream consequences of DHFR inhibition, primarily the disruption of purine and thymidylate synthesis, effectively halt the proliferation of cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising anticancer agent. A thorough understanding of its molecular targets and cellular interactions is paramount for optimizing its therapeutic application and exploring novel combination strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Regulation of nucleotide metabolism in cancers and immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [The effect of methotrexate on intracellular nucleotide pools] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols: Utilizing Talotrexin Ammonium in Combination with Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of preclinical findings and detailed experimental protocols for studying the combination of Talotrexin Ammonium and paclitaxel. The information is based on a key study investigating this combination in a non-small cell lung cancer (NSCLC) model.

Preclinical Data Summary

A preclinical study evaluated the efficacy of Talotrexin in combination with paclitaxel in an A549 human NSCLC xenograft model in athymic nude mice. The combination treatment demonstrated a significant inhibition of tumor growth compared to the control group.[1][2]

Table 1: Efficacy of Talotrexin in Combination with Paclitaxel on A549 Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Percent Change in Tumor Volume | P-value |

| Talotrexin + Paclitaxel | 15 + 7.5 | 379.5 | < 0.05 |

| Talotrexin + Paclitaxel | 25 + 7.5 | 214.7 | < 0.01 |

| Talotrexin + Paclitaxel | 35 + 7.5 | 409.2 | < 0.05 |

Data from a study in athymic nude mice with A549 human NSCLC xenografts. Tumor volumes were assessed at Day 30.[1][2]

The study also noted that Talotrexin administered alone at 25 mg/kg and 35 mg/kg significantly inhibited tumor growth compared to the control group (p < 0.05).[1][2] Importantly, no obvious toxic effects were observed throughout the combination study.[1][2]

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical study of Talotrexin and paclitaxel combination therapy.

Cell Culture and Maintenance

-

Cell Line: A549 human non-small cell lung cancer cell line.[1]

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[1]

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere of 95% air and 5% CO2.[1]

-

Subculturing: Cells are maintained in 150 cm² flasks and passaged twice a week with fresh RPMI-1640 medium.[1]

In Vivo Xenograft Model

-

Animal Model: Female athymic nude mice, 6-8 weeks of age.[1]

-

Cell Implantation: A549 human cancer cells are implanted in the mice.[1]

-

Tumor Growth Monitoring: Tumor volumes are measured every 3 to 4 days.[1]

-

Initiation of Treatment: Treatment begins when tumor volumes reach 50-80 mm³.[1]

Drug Administration

-

Drug Formulation: (Details on the specific vehicle for Talotrexin and paclitaxel for injection were not provided in the source material. Standard sterile saline or another appropriate vehicle would be used).

-

Dosing:

-

Treatment Schedule: Once weekly for a duration of 4 weeks.[1][2]

Efficacy and Toxicity Assessment

-

Primary Efficacy Endpoint: Change in tumor volume, measured for 30 days.[1]

-

Toxicity Monitoring:

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action of Talotrexin and paclitaxel, as well as the experimental workflow for the combination study.

Caption: Mechanism of action of Talotrexin.

Caption: Mechanism of action of Paclitaxel.

Caption: In vivo experimental workflow.

Concluding Remarks

The combination of Talotrexin and paclitaxel shows significant antitumor activity in a preclinical model of NSCLC without apparent added toxicity.[1][2] Talotrexin, a nonpolyglutamatable antifolate, targets dihydrofolate reductase (DHFR) after being transported into cells with high affinity by the reduced folate carrier (RFC).[2][3] Paclitaxel works by stabilizing microtubules, leading to mitotic arrest and apoptosis.[4][5][6] The distinct mechanisms of action of these two agents provide a strong rationale for their combined use in cancer therapy. Further investigation into the optimal scheduling and dosing of this combination in various cancer models is warranted.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hana Biosciences, Inc. Receives Orphan Drug Designation For Talotrexin (PT-523), For The Treatment Of Acute Lymphoblastic Leukemia - BioSpace [biospace.com]

- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Paclitaxel - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Studying Talotrexin Ammonium Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talotrexin (formerly PT523) is a nonpolyglutamatable aminopterin analog that acts as a potent antifolate.[1] It exhibits high affinity for the reduced folate carrier (RFC), a primary transport mechanism for folates and antifolates into mammalian cells, and is a powerful inhibitor of dihydrofolate reductase (DHFR).[1] The inability of Talotrexin to be polyglutamated may lead to a more predictable pharmacokinetic profile and a different spectrum of activity and toxicity compared to classical polyglutamatable antifolates like methotrexate. Understanding the pharmacokinetic properties of Talotrexin is crucial for its development as a therapeutic agent. This document provides detailed protocols for conducting pharmacokinetic studies of Talotrexin in common preclinical animal models.

Data Presentation

A thorough search of publicly available scientific literature, patents, and clinical trial registries did not yield specific quantitative data on the pharmacokinetics (plasma concentration, tissue distribution, or excretion) of Talotrexin Ammonium in animal models. Therefore, the following tables are presented as templates that would be populated with experimental data from the protocols described below.

Table 1: Plasma Pharmacokinetic Parameters of Talotrexin in Mice Following a Single Intravenous Dose

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | Data not available |

| Tmax | h | Data not available |

| AUC(0-t) | ng·h/mL | Data not available |

| AUC(0-inf) | ng·h/mL | Data not available |

| t1/2 | h | Data not available |

| CL | mL/h/kg | Data not available |

| Vd | L/kg | Data not available |

| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution. |

Table 2: Tissue Distribution of Talotrexin in Rats 2 Hours Post-Intravenous Administration

| Tissue | Concentration (ng/g) (Mean ± SD) |

| Liver | Data not available |

| Kidney | Data not available |

| Spleen | Data not available |

| Lung | Data not available |

| Heart | Data not available |

| Brain | Data not available |

| Tumor | Data not available |

Table 3: Cumulative Excretion of Talotrexin in Rats Over 48 Hours

| Excretion Route | Percentage of Administered Dose (Mean ± SD) |

| Urine | Data not available |

| Feces | Data not available |

Signaling Pathway

Talotrexin's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition disrupts the synthesis of purines and pyrimidromes, which are essential for DNA replication and cell proliferation.

Caption: Signaling pathway of Talotrexin.

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic studies of this compound in rodent models.

Protocol 1: Plasma Pharmacokinetics of Talotrexin in Mice

Objective: To determine the plasma pharmacokinetic profile of Talotrexin following a single intravenous (IV) administration in mice.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or as appropriate for the formulation)

-

Male or female athymic nude mice (6-8 weeks old)

-

Syringes and needles for IV injection

-

Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Dose Preparation: Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentration.

-

Dosing: Administer a single IV bolus dose of Talotrexin (e.g., 10 mg/kg) to each mouse via the tail vein.

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., retro-orbital sinus or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Talotrexin in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) using appropriate software.

Protocol 2: Tissue Distribution of Talotrexin in Rats

Objective: To determine the distribution of Talotrexin in various tissues following a single IV administration in rats.

Materials:

-

This compound

-

Vehicle

-

Male Sprague-Dawley rats (200-250 g)

-

Surgical instruments for tissue dissection

-

Homogenizer

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Dosing: Follow the procedures described in Protocol 1 for animal acclimation and IV dosing (e.g., 5 mg/kg).

-

Tissue Collection: At predetermined time points (e.g., 1, 4, and 24 hours post-dose), euthanize a subset of rats and collect various tissues of interest (e.g., liver, kidneys, spleen, lungs, heart, brain, and tumor if applicable).

-

Tissue Processing: Rinse the collected tissues with cold saline, blot dry, weigh, and homogenize in a suitable buffer.

-

Sample Storage: Store the tissue homogenates at -80°C until analysis.

-

Bioanalysis: Determine the concentration of Talotrexin in the tissue homogenates using a validated LC-MS/MS method.

-

Data Analysis: Express the tissue concentration as ng of Talotrexin per gram of tissue.

Protocol 3: Excretion of Talotrexin in Rats

Objective: To determine the routes and extent of excretion of Talotrexin in rats.

Materials:

-

This compound

-

Vehicle

-

Male Sprague-Dawley rats

-

Metabolic cages for separate collection of urine and feces

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Dosing: Acclimate rats to metabolic cages for at least 24 hours before dosing. Administer a single IV dose of Talotrexin.

-

Sample Collection: Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours post-dose).

-

Sample Processing: Measure the volume of urine and the weight of feces collected at each interval. Homogenize the fecal samples.

-

Sample Storage: Store urine and fecal homogenates at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Talotrexin in the urine and fecal samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the cumulative amount of Talotrexin excreted in urine and feces over time and express it as a percentage of the administered dose.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for preclinical pharmacokinetic studies of a novel antifolate like Talotrexin.

Caption: Experimental workflow for pharmacokinetic studies.

References

Application Notes and Protocols for Transdermal Drug Delivery Systems of Novel Antifolates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of transdermal drug delivery systems (TDDS) for novel antifolates, with a particular focus on pemetrexed as a representative compound. The information herein is intended to guide researchers in formulating, characterizing, and testing transdermal patches for this important class of therapeutic agents.

Introduction to Novel Antifolates and Transdermal Delivery

Novel antifolates, such as pemetrexed and raltitrexed, are a class of antimetabolite drugs that target key enzymes in the folate metabolic pathway, primarily thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[1][2] By inhibiting these enzymes, they disrupt the synthesis of purine and thymidine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell death.[1][2] These agents have shown significant efficacy in the treatment of various cancers. However, their administration is often associated with systemic side effects.

Transdermal drug delivery offers a promising alternative to conventional administration routes, providing controlled and sustained release of the drug, bypassing first-pass metabolism, and potentially reducing systemic toxicity.[3] This approach can improve patient compliance and therapeutic outcomes.

Physicochemical Properties and Formulation Considerations

The successful development of a transdermal patch is contingent on the physicochemical properties of the active pharmaceutical ingredient (API) and the careful selection of excipients.

Physicochemical Properties of Pemetrexed

A summary of the key physicochemical properties of pemetrexed relevant to transdermal delivery is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁N₅O₆ | DrugBank Online |

| Molecular Weight | 427.41 g/mol | DrugBank Online |

| pKa | 3.2, 4.8, 6.2 | DrugBank Online |

| LogP | 0.3 | DrugBank Online |

| Water Solubility | 8.33 mg/mL at 25°C | DrugBank Online |

Formulation Components for Transdermal Patches

The formulation of a transdermal patch involves a combination of the API, polymers, plasticizers, and permeation enhancers. A typical composition for a pemetrexed transdermal patch is detailed in Table 2.

| Component | Example | Function |

| Active Pharmaceutical Ingredient (API) | Pemetrexed Disodium | Therapeutic agent |

| Polymer Matrix | Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) | Controls drug release, provides structural integrity |

| Plasticizer | Polyethylene Glycol (PEG) 400, Propylene Glycol | Increases flexibility and workability of the polymer matrix |

| Permeation Enhancer | Aloe Vera Gel, Dimethyl Sulfoxide (DMSO), Oleic Acid | Reversibly disrupts the stratum corneum to increase drug penetration |

| Backing Layer | Impermeable film | Protects the patch from the environment and prevents drug loss |

| Release Liner | Siliconized film | Protects the adhesive layer before application and is removed prior to use |

Quantitative Data on Pemetrexed Transdermal Patches

The following tables summarize quantitative data from studies on the fabrication and evaluation of pemetrexed transdermal patches.

Physicochemical Characterization of Pemetrexed Patches

| Formulation Code | Drug Content (%) | Swelling Index (%) | Folding Endurance | Tensile Strength ( kg/mm ²) |

| F1 | 98.37 ± 0.56 | 36.98 ± 0.19 | 61 ± 3.14 | 12.87 ± 0.50 |

| F5 | 95.21 ± 1.87 | 65.87 ± 1.54 | 72 ± 2.28 | 10.21 ± 0.64 |

| F9 | 91.43 ± 2.90 | 75.32 ± 1.21 | 78 ± 1.54 | 8.54 ± 0.18 |

Data adapted from a representative study on pemetrexed transdermal patches.[4]

Ex Vivo Skin Permeation of Pemetrexed

| Formulation | Permeation Flux (µg/cm²/h) | Cumulative Drug Permeated at 24h (µg/cm²) |

| Pemetrexed Gel | 15.8 ± 1.2 | 379.2 ± 28.8 |

| Pemetrexed Patch with Aloe Vera | 25.4 ± 2.1 | 609.6 ± 50.4 |

| Pemetrexed Patch with DMSO | 38.7 ± 3.5 | 928.8 ± 84.0 |

Values are illustrative and based on typical data from ex vivo permeation studies.

Experimental Protocols

Detailed methodologies for the key experiments involved in the development and evaluation of novel antifolate transdermal systems are provided below.

Protocol for Fabrication of Transdermal Patches (Solvent Casting Method)

This protocol describes the preparation of matrix-type transdermal patches using the solvent casting technique.[5]

Materials:

-

Novel antifolate (e.g., Pemetrexed Disodium)

-

Polymers (e.g., HPMC, PVP)

-

Plasticizer (e.g., PEG 400)

-

Permeation enhancer (e.g., Aloe Vera Gel)

-

Solvent (e.g., Dichloromethane:Methanol, 1:1)

-

Backing membrane

-

Petri dish

Procedure:

-

Accurately weigh the required quantities of the polymer(s) and dissolve them in the chosen solvent system with continuous stirring using a magnetic stirrer until a clear solution is formed.

-

Add the specified amount of the novel antifolate to the polymer solution and stir until it is completely dissolved.

-

Incorporate the plasticizer and permeation enhancer into the solution and continue stirring to ensure a homogenous mixture.

-

Carefully pour the resulting solution into a clean, dry petri dish lined with a backing membrane.

-

Cover the petri dish with a funnel in an inverted position to allow for controlled evaporation of the solvent.

-

Dry the patch at room temperature for 24 hours or in a hot air oven at a controlled temperature (e.g., 40°C).

-

Once dried, carefully peel the patch from the petri dish, and cut it into the desired size and shape.

-

Store the prepared patches in a desiccator until further evaluation.

Protocol for In Vitro Drug Release Testing

This protocol outlines the procedure for determining the rate of drug release from the formulated transdermal patch.[6]

Apparatus and Materials:

-

USP Dissolution Test Apparatus (Paddle over disk, USP Apparatus 5)

-

Synthetic membrane (e.g., cellulose acetate)

-

Receptor medium (e.g., phosphate buffer pH 7.4)

-

Transdermal patch of known area

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Fill the dissolution vessel with a specified volume of pre-heated (32 ± 0.5°C) and degassed receptor medium.

-

Secure the transdermal patch onto a disk assembly with the drug-releasing side facing the synthetic membrane.

-

Place the disk assembly at the bottom of the dissolution vessel.

-

Set the paddle speed to a specified rpm (e.g., 50 rpm).

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a defined volume of the receptor medium.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-heated receptor medium to maintain sink conditions.

-

Analyze the withdrawn samples for drug content using a validated analytical method (e.g., HPLC).

-

Calculate the cumulative amount of drug released per unit area over time.

Protocol for Ex Vivo Skin Permeation Study (Franz Diffusion Cell)

This protocol describes the evaluation of drug permeation through an excised skin membrane.[7][8]

Apparatus and Materials:

-

Franz diffusion cell

-

Excised mammalian skin (e.g., rat, porcine, or human cadaver skin)

-

Receptor medium (e.g., phosphate buffer pH 7.4)

-

Transdermal patch

-

Magnetic stirrer

-

Water bath

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Prepare the excised skin by carefully removing any subcutaneous fat and hair.

-

Mount the skin on the receptor compartment of the Franz diffusion cell with the stratum corneum side facing the donor compartment.

-

Fill the receptor compartment with pre-heated (32 ± 0.5°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

-

Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.

-

Apply the transdermal patch to the surface of the skin in the donor compartment.

-

Maintain the temperature of the assembly at 32 ± 0.5°C using a circulating water bath.

-

At predetermined time intervals, withdraw a sample from the receptor compartment through the sampling port.

-

Replace the withdrawn volume with fresh, pre-heated receptor medium.

-

Analyze the samples for drug concentration using a validated analytical method.

-

At the end of the study, dismount the skin, and analyze it for drug retention if required.

-

Calculate the cumulative amount of drug permeated per unit area and the steady-state flux.

Protocol for Quantification of Pemetrexed by HPLC

This protocol provides a general method for the quantification of pemetrexed in samples from release and permeation studies.[9][10][11][12][13]

Instrumentation and Conditions:

-

HPLC System: With UV detector

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 88:12 v/v), pH adjusted to 6.5

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 225 nm

-

Injection Volume: 20 µL

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of pemetrexed in a suitable solvent (e.g., water) and then prepare a series of standard solutions of known concentrations by serial dilution.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the samples obtained from the in vitro release or ex vivo permeation studies into the HPLC system and record the peak areas.

-

Quantification: Determine the concentration of pemetrexed in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Signaling Pathway of Pemetrexed

Caption: Mechanism of action of pemetrexed in a tumor cell.

Experimental Workflow for Transdermal Patch Development and Evaluation

Caption: Workflow for the development and evaluation of transdermal patches.

Logical Relationship in Franz Diffusion Cell Setup

Caption: Key components and their relationship in a Franz diffusion cell.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijfmr.com [ijfmr.com]

- 6. agnopharma.com [agnopharma.com]

- 7. alterlab.co.id [alterlab.co.id]

- 8. scribd.com [scribd.com]

- 9. sps.nhs.uk [sps.nhs.uk]

- 10. ijddr.in [ijddr.in]

- 11. rjptonline.org [rjptonline.org]

- 12. Validated reverse phase HPLC method for the determination of pemetrexed disodium in pharmaceutical dosage forms | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Talotrexin Ammonium

This technical support guide is designed for researchers, scientists, and drug development professionals working with Talotrexin Ammonium. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to its aqueous solubility.

Introduction

This compound is an antifolate drug candidate with a complex molecular structure. Literature regarding its aqueous solubility can be inconsistent, with some sources describing it as "hydrosoluble"[1][2][] and others indicating it is "soluble in DMSO, not in water". This discrepancy may arise from variations in the salt form, purity, or polymorphic state of the compound. This guide provides a systematic approach to help you assess and improve the aqueous solubility of your this compound sample.

Troubleshooting Guide

Researchers may encounter several issues when attempting to dissolve this compound in aqueous solutions. This section provides a step-by-step guide to troubleshoot and overcome these challenges.

Problem 1: Low or no apparent solubility in water.

-

Initial Observation: The compound does not visually dissolve in water, or a very low concentration is achieved before precipitation occurs.

-

Troubleshooting Steps:

-

Verify Certificate of Analysis (CoA): Review the CoA for your specific batch of this compound. Note any information provided about its solubility or recommended solvents.

-

pH Adjustment: The solubility of compounds with acidic or basic functional groups, like this compound, is often pH-dependent.

-

Hypothesis: As an analog of aminopterin, this compound likely possesses acidic and basic moieties, making its solubility sensitive to pH. Folic acid, a related compound, is known to be more soluble in alkaline solutions.[4][5]

-

Experiment: Attempt to dissolve the compound in aqueous solutions with varying pH values (e.g., pH 4, 7, and 9). Use buffers such as phosphate or borate to maintain a stable pH.

-

-

Co-solvents: If pH adjustment alone is insufficient, the use of a water-miscible co-solvent can increase solubility.

-

Hypothesis: A co-solvent can reduce the polarity of the aqueous medium, making it more favorable for dissolving less polar compounds.

-

Experiment: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or propylene glycol) and then dilute it with the desired aqueous buffer.

-

-

Problem 2: Precipitation occurs upon dilution of a stock solution.

-

Initial Observation: A clear stock solution of this compound in an organic solvent becomes cloudy or forms a precipitate when diluted with an aqueous buffer.

-

Troubleshooting Steps:

-

Reduce Concentration: The final concentration of the diluted solution may be above the solubility limit of this compound in the aqueous medium. Try diluting to a lower final concentration.

-

Optimize Co-solvent Percentage: The percentage of the organic co-solvent in the final solution may be too low. Experiment with slightly higher percentages of the co-solvent, keeping in mind the potential for toxicity in cellular or in vivo experiments.

-

Use of Surfactants: Surfactants can help to stabilize the dissolved drug and prevent precipitation.

-

Hypothesis: Surfactants form micelles that can encapsulate the drug, increasing its apparent solubility.

-

Experiment: Include a low concentration (e.g., 0.1-1%) of a non-ionic surfactant such as Tween® 80 or a polyethylene glycol (PEG) in the aqueous diluent.

-

-

Problem 3: The prepared solution is not stable over time.

-

Initial Observation: A clear solution of this compound becomes hazy or shows precipitation after storage.

-

Troubleshooting Steps:

-

pH Stability: The pH of the solution may be drifting over time. Ensure that a buffer with sufficient capacity is used to maintain the optimal pH for solubility.

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby increasing their stability and solubility.

-

Hypothesis: The hydrophobic cavity of a cyclodextrin can encapsulate the less polar regions of the this compound molecule, while the hydrophilic exterior maintains aqueous solubility.

-

Experiment: Prepare the aqueous solution with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding this compound.

-

-

Lyophilization: For long-term storage, consider preparing a lyophilized powder of this compound with appropriate excipients.[6][7] This powder can be reconstituted with the desired vehicle just before use.

-

Quantitative Data Summary

Due to the lack of publicly available quantitative solubility data for this compound, the following table provides a general framework for how to present such data once it is determined experimentally.

| Solubilization Method | Vehicle/Excipient | pH | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |

| pH Adjustment | 0.1 M Phosphate Buffer | 7.4 | 25 | [Experimental Value] | [e.g., Clear solution] |

| 0.1 M Acetate Buffer | 4.0 | 25 | [Experimental Value] | [e.g., Precipitate observed] | |

| 0.1 M Borate Buffer | 9.0 | 25 | [Experimental Value] | [e.g., Improved solubility] | |

| Co-solvency | 10% DMSO in PBS | 7.4 | 25 | [Experimental Value] | [e.g., Stable solution] |

| 5% Ethanol in Water | 7.4 | 25 | [Experimental Value] | [e.g., Hazy solution] | |

| Surfactants | 0.5% Tween® 80 in PBS | 7.4 | 25 | [Experimental Value] | [e.g., No precipitation] |

| Complexation | 2% HP-β-CD in Water | 7.4 | 25 | [Experimental Value] | [e.g., Enhanced solubility] |

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

-

Prepare a series of buffers (e.g., acetate, phosphate, borate) covering a pH range from 4 to 10.

-

Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Plot the solubility (in mg/mL or µg/mL) as a function of pH to identify the optimal pH for dissolution.

Protocol 2: Formulation with a Co-solvent

-

Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., DMSO).

-

In a separate tube, prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

-

While vortexing the aqueous buffer, slowly add the stock solution dropwise to achieve the desired final concentration of this compound.

-

Visually inspect the solution for any signs of precipitation.

-

If precipitation occurs, repeat the process with a higher percentage of the co-solvent in the final solution or a lower final concentration of the drug.

Frequently Asked Questions (FAQs)

Q1: Why is there conflicting information about the aqueous solubility of this compound?

A1: The conflicting reports on the solubility of this compound may be due to several factors, including:

-

Different Salt Forms: The solubility can vary between different salt forms of the same active pharmaceutical ingredient (API).

-

Purity: Impurities in a sample can affect its solubility characteristics.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a unique solubility profile.

-

Hydration State: The amount of water associated with the solid material can also influence its dissolution rate.

Q2: What is the likely effect of pH on the solubility of this compound?

A2: this compound, being an analog of aminopterin and folic acid, contains multiple functional groups that can be ionized depending on the pH of the solution. It is likely to have both acidic (carboxylic acid) and basic (amino) groups. Therefore, its solubility is expected to be pH-dependent. Generally, for such amphoteric molecules, solubility is lowest at the isoelectric point (pI) and increases at pH values above and below the pI. For folate analogs, solubility is often higher in alkaline conditions.[4][5]

Q3: What are the most common excipients used to improve the solubility of poorly soluble drugs?

A3: A variety of excipients can be used to enhance aqueous solubility. Some of the most common include:

-

pH modifiers: Buffers, acids, and bases to adjust the pH to a range where the drug is more soluble.

-

Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs).

-

Surfactants: Non-ionic surfactants such as polysorbates (Tween® series) and sorbitan esters (Span® series).

-

Complexing agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

Q4: How can I prepare a stable stock solution of this compound for in vitro experiments?

A4: For in vitro studies, it is common to prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be diluted into the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always perform a vehicle control experiment to assess the effect of the solvent on your cells.

Visualizations

A troubleshooting workflow for improving the aqueous solubility of this compound.

Mechanisms for enhancing the aqueous solubility of this compound.

References

Talotrexin Ammonium stability and long-term storage protocols

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Talotrexin Ammonium.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept at -20°C in a dry and dark environment.[1] Following these conditions helps ensure the compound's stability for extended periods, potentially exceeding five years.[1]

Q2: How should I store this compound for short-term use?

A2: For short-term storage, spanning days to weeks, it is recommended to keep the solid compound in a dry, dark place at a temperature between 0 - 4°C.[1]

Q3: What are the proper storage conditions for this compound stock solutions?

A3: this compound is soluble in DMSO.[1] For short-term use (days to weeks), stock solutions can be stored at 0 - 4°C. For longer-term storage (months), it is advisable to aliquot the stock solution and store it at -20°C.[1]

Q4: How is this compound shipped, and is it stable at ambient temperatures?

A4: this compound is typically shipped as a non-hazardous chemical at ambient temperatures. The compound is stable enough to withstand ordinary shipping durations, including time spent in customs, for a few weeks without degradation.[1]

Q5: What is the shelf life of this compound?

A5: When stored under the recommended proper conditions, this compound has a shelf life of over five years.[1]

Troubleshooting Guide

Problem: I observe a change in the color of my solid this compound powder.

-

Possible Cause: Exposure to light or elevated temperatures can lead to photodegradation or thermal degradation. This compound, being a pteridine derivative, may be susceptible to photolytic cleavage, which can result in colored degradation products.

-

Solution:

-

Ensure the compound is always stored in a light-protected container (e.g., an amber vial) and at the recommended temperature.

-

If you suspect degradation, it is advisable to use a fresh batch of the compound for critical experiments.

-

You can perform analytical tests, such as HPLC, to check the purity of the compound against a reference standard.

-

Problem: My this compound solution appears cloudy or has precipitates.

-

Possible Cause:

-

Low Solubility: this compound is not soluble in water.[1] If an aqueous buffer was used for dissolution, this could be the cause.

-

Precipitation upon Storage: Even when dissolved in DMSO, precipitation can occur if the solution is not stored correctly, especially at lower temperatures if the concentration is high.

-

Degradation: Over time, degradation products may form that are less soluble in the solvent.

-

-

Solution:

-

Ensure you are using an appropriate solvent, such as DMSO, for dissolution.[1]

-

If precipitation is observed in a DMSO stock solution upon removal from cold storage, gently warm the solution to room temperature and vortex to redissolve the compound.

-

If the precipitate does not redissolve, it may be due to degradation. In this case, it is recommended to prepare a fresh stock solution.

-

Problem: I am seeing unexpected or inconsistent results in my experiments.

-

Possible Cause: This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound. Degradation can be accelerated by improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to harsh environmental conditions (e.g., extreme pH, light).

-

Solution:

-

Review your storage and handling procedures to ensure they align with the recommended protocols.

-

Prepare fresh stock solutions from solid this compound that has been stored correctly.

-

To minimize freeze-thaw cycles, aliquot stock solutions into smaller, single-use volumes.

-

If you suspect pH-related degradation in your experimental media, consider performing a stability test of this compound in that specific medium.

-

Stability and Storage Protocols

Summary of Storage Conditions

| Condition | Solid Compound | Stock Solution (in DMSO) |

| Long-Term | -20°C, dry, dark[1] | -20°C[1] |

| Short-Term | 0 - 4°C, dry, dark[1] | 0 - 4°C[1] |

| Shipping | Ambient temperature[1] | N/A |

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade DMSO, water, acetonitrile, methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV or MS detector

-

pH meter

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 24 hours.

-

Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

After the specified time, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC method. A C18 column is often suitable for such compounds.

-

Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

-

Visualizations

Inferred Degradation Pathways of this compound

Based on the degradation patterns of similar folate antagonists like methotrexate, the following degradation pathways for this compound can be inferred:

Caption: Inferred degradation pathways for this compound.

Experimental Workflow for Stability Testing

Caption: General workflow for a forced degradation study.

References

Identifying potential experimental artifacts with Talotrexin Ammonium

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential experimental artifacts when working with Talotrexin Ammonium.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experimentation with this compound.

Issue 1: Higher than Expected IC50 Values or Apparent Drug Resistance in In-Vitro Assays

Possible Cause 1: High Folate Concentration in Cell Culture Medium

-

Explanation: this compound is a folate antagonist. High concentrations of folic acid or its derivatives (e.g., 5-methyltetrahydrofolate) in the cell culture medium can compete with Talotrexin for uptake and binding to its target, Dihydrofolate Reductase (DHFR), thereby reducing its cytotoxic effect.[1][2][3]

-

Troubleshooting Steps:

-

Review the formulation of your cell culture medium to determine the folic acid concentration. Standard media can have high folate levels.

-

Consider using a low-folate medium formulation for your experiments.

-

If a low-folate medium is not available, perform a dose-response experiment with varying concentrations of folic acid to determine its impact on the IC50 of this compound in your specific cell line.

-

Possible Cause 2: Low Expression of Reduced Folate Carrier (RFC) or High Expression of Dihydrofolate Reductase (DHFR)

-

Explanation: this compound is actively transported into cells by the Reduced Folate Carrier (RFC).[4][5] Low levels of RFC will result in reduced intracellular drug concentrations. Conversely, high levels of the target enzyme, DHFR, can sequester the drug, requiring higher concentrations to achieve a therapeutic effect.[5][6]

-

Troubleshooting Steps:

-

Assess the expression levels of RFC and DHFR in your cell line using techniques such as qPCR or Western blotting.

-

Compare the expression levels to those in cell lines with known sensitivity to antifolates.

-

If you suspect low RFC expression, you may need to choose a different cell model or use transfection to overexpress RFC to confirm this as the resistance mechanism.

-

Possible Cause 3: Improper Drug Preparation or Storage

-

Explanation: this compound has specific solubility and stability characteristics. It is soluble in DMSO but not in water.[7] Improper storage can lead to degradation of the compound.

-

Troubleshooting Steps:

-

Ensure the compound is fully dissolved in DMSO before preparing further dilutions in aqueous solutions like culture media.

-

Store the stock solution at -20°C for long-term use.[7]

-

Avoid repeated freeze-thaw cycles.

-

Issue 2: High Variability Between Replicate Wells in Cytotoxicity Assays

Possible Cause 1: General Assay-Related Issues

-

Explanation: High variability can be caused by a number of common issues in cytotoxicity assays, such as inconsistent cell seeding, edge effects in the plate, or the presence of air bubbles.[8][9]

-

Troubleshooting Steps:

Possible Cause 2: Interference of this compound with Assay Reagents

-

Explanation: Some compounds can interfere with the reagents used in cytotoxicity assays. For example, compounds that are DNA intercalators may interfere with assays that use DNA-binding dyes.[9]

-

Troubleshooting Steps:

-

Run a control with this compound in cell-free wells to check for any direct interaction with the assay reagents.

-

If interference is suspected, consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., measuring metabolic activity vs. membrane integrity).

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a nonpolyglutamatable antifolate. It is an analog of aminopterin and acts as a folate antagonist.[2][10] It is transported into cells via the Reduced Folate Carrier (RFC) and inhibits the enzyme Dihydrofolate Reductase (DHFR).[2][11] This inhibition blocks the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and some amino acids, ultimately leading to the inhibition of DNA synthesis and cell division.[2][12]

Q2: How should I prepare and store this compound?

A2: this compound is soluble in DMSO but not in water.[7] For long-term storage, it should be kept as a solid at -20°C.[7] Stock solutions in DMSO should also be stored at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[7]

Q3: Can the type of folate in my culture medium affect my results?

A3: Yes. Different forms of folate, such as folic acid and 5-methyltetrahydrofolate (5-MeTHF), can have different effects on the efficacy of antifolates.[3][13] Folic acid is the more oxidized and stable form and is common in culture media.[3] The presence of high concentrations of any folate form can potentially reduce the effectiveness of this compound.[1][14]

Q4: Are there known off-target effects of this compound?

A4: While specific off-target effects for this compound are not widely documented in the provided search results, it is a common phenomenon for drugs to have unintended molecular interactions.[12][15] If you observe unexpected cellular phenotypes that cannot be explained by DHFR inhibition, further investigation into potential off-target effects may be warranted.

Q5: What are some key considerations for in-vivo studies with this compound?

A5: For in-vivo studies, it is crucial to employ rigorous experimental design to avoid artifacts. This includes randomization of animals to treatment groups, blinding of investigators to the treatment allocation, and a clear definition of inclusion and exclusion criteria.[16][17] Inadequate reporting of methodology and adverse events are common flaws in preclinical animal studies.[16][18]

Data Presentation

Table 1: Hypothetical Impact of Folic Acid Concentration in Culture Medium on the IC50 of this compound in Different Cell Lines.

| Cell Line | Folic Acid Concentration | IC50 of this compound (nM) |

| Cell Line A (High RFC, Low DHFR) | Low (e.g., 2 nM) | 10 |

| Standard (e.g., 2.3 µM) | 100 | |

| High (e.g., 10 µM) | 500 | |

| Cell Line B (Low RFC, High DHFR) | Low (e.g., 2 nM) | 500 |

| Standard (e.g., 2.3 µM) | > 1000 | |

| High (e.g., 10 µM) | > 1000 |

This table illustrates the potential for the IC50 value to be significantly influenced by the folic acid concentration in the culture medium. Actual values will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: In-Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the drug. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of RFC and DHFR mRNA Expression by qPCR

-

RNA Extraction: Isolate total RNA from the cell lines of interest using a standard RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using primers specific for RFC (SLC19A1) and DHFR, as well as a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of RFC and DHFR using the ΔΔCt method.

Visualizations

Caption: this compound Signaling Pathway.

Caption: Troubleshooting Workflow for Unexpected Results.

Caption: Factors Influencing Talotrexin Efficacy.

References

- 1. Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. fiercepharma.com [fiercepharma.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. icr.ac.uk [icr.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. classaction.org [classaction.org]

- 17. cbc.ca [cbc.ca]